molecular formula C7H5ClN2O B12363219 6-Chloro-1,6-dihydrobenzimidazol-2-one

6-Chloro-1,6-dihydrobenzimidazol-2-one

Katalognummer: B12363219
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: FMGSWEFGYCPNAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as building blocks in pharmaceutical chemistry. The presence of a chlorine atom at the 6th position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,6-dihydrobenzimidazol-2-one typically involves the reaction of 6-chloro-1,2-phenylenediamine with urea under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro form.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, its antiretroviral activity is attributed to its ability to inhibit the reverse transcriptase enzyme in HIV .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dihydrobenzimidazol-2-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Methyl-1,3-dihydrobenzimidazol-2-one: The presence of a methyl group instead of chlorine alters its chemical properties.

    5,6-Dimethyl-1,3-dihydrobenzimidazol-2-one:

Uniqueness

The presence of the chlorine atom at the 6th position in 6-Chloro-1,6-dihydrobenzimidazol-2-one makes it unique compared to other benzimidazole derivatives. This substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C7H5ClN2O

Molekulargewicht

168.58 g/mol

IUPAC-Name

6-chloro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI-Schlüssel

FMGSWEFGYCPNAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)NC2=CC1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.